molecular formula C13H10ClNO2 B11946755 alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol CAS No. 1761-31-5

alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol

Cat. No.: B11946755
CAS No.: 1761-31-5
M. Wt: 247.67 g/mol
InChI Key: MECAZNFEEJTGNK-UHFFFAOYSA-N
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Description

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a Schiff base derivative synthesized by the condensation of o-cresol (2-methylphenol) with a 5-chloro-2-hydroxyaniline moiety. This compound features an imine (-C=N-) linkage between the aromatic rings, a hydroxyl group in the ortho position, and a chlorine substituent at the para position of the phenolic ring. Such structural characteristics render it relevant in coordination chemistry, environmental science, and industrial applications, where its stability, reactivity, and interactions with biological or synthetic systems are of interest.

Properties

CAS No.

1761-31-5

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

4-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10ClNO2/c14-10-5-6-13(17)11(7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H

InChI Key

MECAZNFEEJTGNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol typically involves the condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a derivative of phenol featuring a chloro group, a hydroxyl group, and an imino group attached to a cresol backbone. Its chemical formula is C13H10ClN1O2C_{13}H_{10}ClN_1O_2 with a CAS number of 1761-31-5. The compound exhibits various reactivity patterns, including oxidation to form quinone derivatives and reduction to yield amino derivatives .

Chemistry

  • Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in combinatorial chemistry, where it can be incorporated into libraries of cyclic compounds .
Reaction TypeProducts Formed
OxidationQuinone derivatives
ReductionAmino derivatives
SubstitutionVarious substituted phenyl derivatives

Biology

  • Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity by donating electrons to neutralize reactive oxygen species (ROS). This property is crucial for preventing oxidative damage in biological systems.
  • Microbial Activity : The compound has been studied for its antimicrobial properties, disrupting microbial cell membranes leading to cell lysis. Preliminary studies show effectiveness against various bacterial strains .

Medicine

  • Antimicrobial and Anticancer Activity : Ongoing research is exploring the potential of this compound as an antimicrobial agent and its efficacy in cancer treatment. Preliminary data suggest that it may induce apoptosis in cancer cells through specific signaling pathways .
ApplicationPotential Effects
AntimicrobialDisruption of microbial cell membranes
AnticancerInduction of apoptosis in cancer cells

Industry

  • Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of various phenolic compounds, this compound demonstrated superior scavenging activity against DPPH radicals compared to other tested compounds. This suggests its potential application in formulations aimed at reducing oxidative stress in cosmetic products.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against common bacterial strains revealed that this compound exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin. The mechanism was identified as membrane disruption, leading to cell death.

Mechanism of Action

The mechanism of action of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Degradation Kinetics

Key Compounds Compared:
  • o-Cresol (2-methylphenol)
  • Phenol
  • p-Cresol (4-methylphenol)
  • 2-Chlorophenol
  • Alpha-(3,5-xylylimino)-O-cresol (Schiff base analogue)
Degradation Efficiency:

Microbial degradation studies reveal significant differences in biodegradability based on substituent positions and functional groups:

Compound Degradation Rate (50 mg/L) Degradation Rate (100 mg/L) Key Findings Reference
o-Cresol 100% at 75 h 94.5% at 192 h Degraded faster than phenol and p-cresol due to methyl group positioning enhancing microbial uptake .
Phenol 100% at 96 h ~90% at 192 h Slower degradation kinetics compared to o-cresol; inhibitory effects observed in mixed phenolic systems .
p-Cresol 100% at 120 h ~85% at 192 h Methyl group in para position reduces degradation efficiency; rate inversely related to substituent bulkiness .
2-Chlorophenol N/A N/A Chlorine substituent increases persistence; extracted more efficiently than o-cresol in ionic liquid systems (e.g., [BMim][DCA]) .
Alpha-(5-Chloro-...) Inference Inference Chlorine and imine groups likely reduce biodegradability compared to o-cresol but enhance stability in synthetic applications (similar to other Schiff bases) .

Mechanistic Insights :

  • The ortho-methyl group in o-cresol facilitates enzymatic oxidation, while para-substituents (e.g., chlorine) hinder microbial activity due to steric and electronic effects .
  • In mixed systems, phenol inhibits o-cresol degradation, suggesting competitive metabolic pathways .

Extraction and Solubility Profiles

Ionic liquids (ILs) and aqueous two-phase systems (ATPS) are widely used for phenolic compound extraction:

Compound Extraction Efficiency ([EMim][DCA]) Extraction Efficiency ([BMim][DCA]) Salt Concentration (K₃PO₄) Key Trends Reference
o-Cresol ~90% ~92% 20–40% Moderate extraction due to moderate hydrophobicity; outperformed by 2-chlorophenol .
2-Chlorophenol ~95% ~97% 30–40% Higher efficiency attributed to chlorine’s electron-withdrawing effects enhancing IL interactions .
Alpha-(5-Chloro-...) Inference Inference N/A Likely higher extraction than o-cresol due to chlorine and aromatic imine enhancing hydrophobicity.

Structural Influence :

  • Chlorine substituents increase polarity and IL affinity, improving extraction .
  • Schiff base derivatives (e.g., alpha-(3,5-xylylimino)-O-cresol) exhibit tailored solubility in organic solvents, advantageous in industrial separations .

Toxicity and Environmental Impact

Toxicity Rankings (Highest to Lowest):

2-Chlorophenol (strong carcinogen; EPA priority pollutant)

o-Cresol (higher toxicity than p-/m-cresol; LD₅₀ ~200–5000 mg/kg)

Compound Acute Toxicity (LD₅₀) Carcinogenicity Environmental Persistence Reference
o-Cresol 344 mg/kg (rat) Group 3 (IARC) Moderate (biodegradable)
2-Chlorophenol 150 mg/kg (rat) Group 2B (IARC) High (resists degradation)
Alpha-(5-Chloro-...) Inference Potential mutagen High (stable Schiff base)

Ecological Notes:

  • o-Cresol inhibits soil microbial diversity (e.g., 76% fungal reduction at 50 mg/kg) .
  • Chlorinated derivatives bioaccumulate in aquatic systems, necessitating advanced remediation methods like activated carbon adsorption (>95% removal) .

Biological Activity

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound with notable structural features, including a chloro group, hydroxyl group, and imino group attached to a cresol backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol, often facilitated by an acid catalyst under reflux conditions. The resulting product is characterized by its unique functional groups which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound acts as an electron donor, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components.
  • Antimicrobial Activity : The compound exhibits the ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its potential use as an antimicrobial agent .
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, thereby inhibiting tumor growth.

Antioxidant Properties

The antioxidant properties of this compound have been studied extensively. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The compound's ability to donate electrons allows it to stabilize free radicals, thus mitigating cellular damage.

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for several pathogens have been reported, indicating its potential application in treating infections:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that the compound may be effective as a broad-spectrum antimicrobial agent .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. In assays involving human cervical cancer cell lines (HeLa), the compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation:

Cell Line IC50 (µM)
HeLa12
HCT11615
A43110

These results underscore the need for further investigation into the compound's mechanisms and applications in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activities of Schiff base compounds similar to this compound. For instance, research on related Schiff base complexes has shown enhanced antimicrobial and anticancer activities compared to their parent ligands. These findings suggest that modifications in chemical structure can significantly influence biological efficacy .

One notable study investigated the synthesis and biological evaluation of various metal complexes derived from Schiff bases, revealing that such complexes often exhibit superior activity against cancer cells compared to their free ligand counterparts. This trend emphasizes the importance of structural variations in enhancing biological performance .

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